![molecular formula C12H11ClN2OS B14199507 3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine CAS No. 837396-32-4](/img/structure/B14199507.png)
3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the third position and a 4-(ethanesulfinyl)phenyl group at the sixth position. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Chloro Group: Chlorination of the pyridazine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 4-(ethanesulfinyl)phenyl Group: This step involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the 4-(ethanesulfinyl)phenyl group is reacted with the chlorinated pyridazine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine undergoes various chemical reactions, including:
Oxidation: The ethanesulfinyl group can be oxidized to an ethanesulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: 3-Chloro-6-[4-(ethanesulfonyl)phenyl]pyridazine.
Reduction: 3-Hydro-6-[4-(ethanesulfinyl)phenyl]pyridazine.
Substitution: 3-Amino-6-[4-(ethanesulfinyl)phenyl]pyridazine, 3-Thio-6-[4-(ethanesulfinyl)phenyl]pyridazine.
Applications De Recherche Scientifique
3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethanesulfinyl groups contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-6-phenylpyridazine: Lacks the ethanesulfinyl group, resulting in different chemical and biological properties.
6-[4-(Ethanesulfinyl)phenyl]pyridazine: Lacks the chloro group, affecting its reactivity and applications.
3-Chloro-6-[4-(methylsulfinyl)phenyl]pyridazine: Contains a methylsulfinyl group instead of an ethanesulfinyl group, leading to variations in its chemical behavior.
Uniqueness
3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine is unique due to the presence of both the chloro and ethanesulfinyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
837396-32-4 |
|---|---|
Formule moléculaire |
C12H11ClN2OS |
Poids moléculaire |
266.75 g/mol |
Nom IUPAC |
3-chloro-6-(4-ethylsulfinylphenyl)pyridazine |
InChI |
InChI=1S/C12H11ClN2OS/c1-2-17(16)10-5-3-9(4-6-10)11-7-8-12(13)15-14-11/h3-8H,2H2,1H3 |
Clé InChI |
RRRUMKDAHTZIJF-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)C1=CC=C(C=C1)C2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane](/img/structure/B14199431.png)
![1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14199437.png)
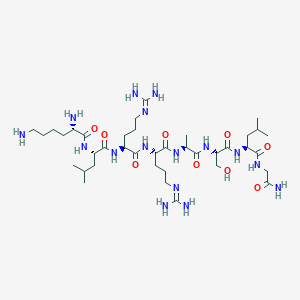

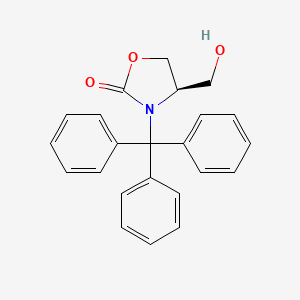
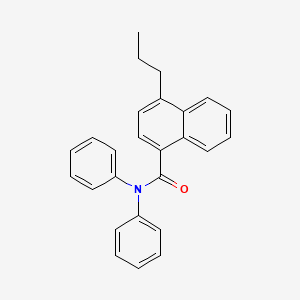
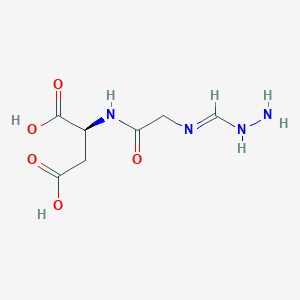
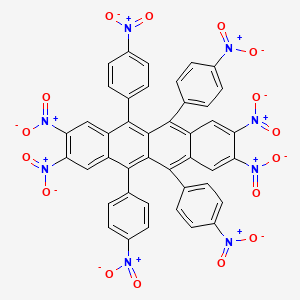
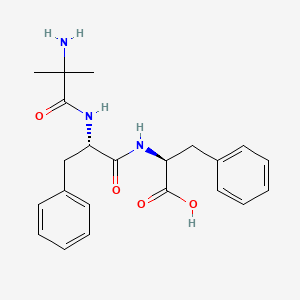
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
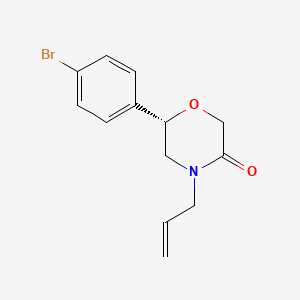
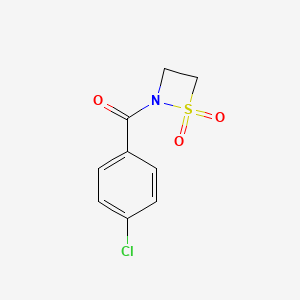
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)
